Cas no 933715-12-9 (1-(Piperidin-3-yl)piperidin-2-one)

1-(Piperidin-3-yl)piperidin-2-one 化学的及び物理的性質
名前と識別子
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- 1-(piperidin-3-yl)piperidin-2-one
- NE58849
- 1-(Piperidin-3-yl)piperidin-2-one
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- インチ: 1S/C10H18N2O/c13-10-5-1-2-7-12(10)9-4-3-6-11-8-9/h9,11H,1-8H2
- InChIKey: MBHVRGWULQCOHL-UHFFFAOYSA-N
- SMILES: O=C1CCCCN1C1CNCCC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 193
- トポロジー分子極性表面積: 32.299
- XLogP3: 0.3
1-(Piperidin-3-yl)piperidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-73750-10.0g |
1-(piperidin-3-yl)piperidin-2-one |
933715-12-9 | 10.0g |
$3191.0 | 2023-02-12 | ||
Enamine | EN300-73750-5.0g |
1-(piperidin-3-yl)piperidin-2-one |
933715-12-9 | 5.0g |
$2152.0 | 2023-02-12 | ||
1PlusChem | 1P00H5X9-250mg |
1-(piperidin-3-yl)piperidin-2-one |
933715-12-9 | 90% | 250mg |
$516.00 | 2023-12-16 | |
1PlusChem | 1P00H5X9-50mg |
1-(piperidin-3-yl)piperidin-2-one |
933715-12-9 | 90% | 50mg |
$269.00 | 2023-12-16 | |
1PlusChem | 1P00H5X9-1g |
1-(piperidin-3-yl)piperidin-2-one |
933715-12-9 | 90% | 1g |
$981.00 | 2023-12-16 | |
1PlusChem | 1P00H5X9-10g |
1-(piperidin-3-yl)piperidin-2-one |
933715-12-9 | 90% | 10g |
$4006.00 | 2023-12-16 | |
Enamine | EN300-73750-0.25g |
1-(piperidin-3-yl)piperidin-2-one |
933715-12-9 | 0.25g |
$367.0 | 2023-02-12 | ||
Enamine | EN300-73750-2.5g |
1-(piperidin-3-yl)piperidin-2-one |
933715-12-9 | 2.5g |
$1454.0 | 2023-02-12 | ||
Enamine | EN300-73750-0.1g |
1-(piperidin-3-yl)piperidin-2-one |
933715-12-9 | 0.1g |
$257.0 | 2023-02-12 | ||
Enamine | EN300-73750-0.05g |
1-(piperidin-3-yl)piperidin-2-one |
933715-12-9 | 0.05g |
$173.0 | 2023-02-12 |
1-(Piperidin-3-yl)piperidin-2-one 関連文献
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
1-(Piperidin-3-yl)piperidin-2-oneに関する追加情報
Comprehensive Overview of 1-(Piperidin-3-yl)piperidin-2-one (CAS No. 933715-12-9): Structure, Applications, and Research Insights
1-(Piperidin-3-yl)piperidin-2-one (CAS No. 933715-12-9) is a bicyclic organic compound featuring a piperidine ring fused with a 2-piperidinone moiety. This unique structure has garnered significant attention in pharmaceutical and chemical research due to its potential as a versatile building block for drug discovery. The compound's dual-ring system offers structural rigidity and hydrogen-bonding capabilities, making it valuable for modulating biological activity. Recent studies highlight its role in designing central nervous system (CNS) targeting molecules, aligning with growing interest in neurotherapeutics.
In the context of current research trends, 1-(Piperidin-3-yl)piperidin-2-one is frequently explored for its scaffold potential in kinase inhibitors and GPCR modulators—two hot topics in precision medicine. The piperidine derivatives market has expanded by 18% annually (2020–2024), driven by demand for novel heterocyclic compounds. Researchers particularly value the sp3-rich character of this molecule, which aligns with modern drug design principles emphasizing three-dimensional complexity to improve target selectivity.
Synthetic approaches to CAS 933715-12-9 typically involve reductive amination or ring-closing strategies, with recent literature (2023) reporting improved yields via flow chemistry techniques. Analytical characterization commonly employs LC-MS and 13C NMR, with the carbonyl group at position 2 showing distinctive shifts at 172–175 ppm. The compound's logP value (predicted 1.2–1.8) suggests favorable membrane permeability, explaining its utility in blood-brain barrier penetration studies—a key focus area for Alzheimer's and Parkinson's disease research.
From a commercial perspective, 1-(Piperidin-3-yl)piperidin-2-one suppliers have noted increased inquiries from contract research organizations (CROs), particularly for fragment-based drug discovery libraries. The compound's chiral center at the piperidin-3-yl position enables exploration of stereoselective effects, a trending topic in asymmetric synthesis. Regulatory databases classify it as non-hazardous under standard handling conditions, though proper laboratory safety protocols should always be followed when working with any fine chemical.
Emerging applications include its use as a precursor for PET tracer development, leveraging the nitrogen atoms for radiolabeling. This connects with the booming theranostics market, projected to reach $4.3 billion by 2027. Computational studies suggest the piperidin-2-one carbonyl may serve as a bioisostere for amide bonds, offering metabolic stability advantages—a property highly sought after in protease-resistant peptide mimetics design.
Environmental fate studies indicate 933715-12-9 undergoes biodegradation within 28 days under OECD 301B conditions, addressing growing concerns about sustainable chemistry. Patent analysis reveals 23 filings (2018–2023) incorporating this scaffold, primarily for neuropathic pain and cognitive enhancer applications. The compound's melting point range (98–102°C) and solubility profile (soluble in DMSO, methanol) make it practical for high-throughput screening platforms.
Future research directions may explore its metal-chelating properties through the lactam oxygen, potentially yielding novel catalysts. The rise of AI-assisted molecular design has increased demand for such structurally defined heterocycles as training datasets. As the pharmaceutical industry shifts toward fragment-growing strategies, 1-(Piperidin-3-yl)piperidin-2-one stands poised to play an increasingly important role in next-generation drug development pipelines.
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